![molecular formula C19H20ClN7O B12248792 N-(2-chlorophenyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B12248792.png)
N-(2-chlorophenyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide
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Overview
Description
“N-(2-chlorophenyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a combination of triazole, pyridazine, and pyrrole rings, making it a unique and potentially valuable molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-chlorophenyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the triazole and pyridazine rings, followed by their fusion with the pyrrole ring. Key reagents and catalysts, such as palladium or copper catalysts, may be used to facilitate these reactions. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential to achieve the necessary scale and quality. Safety measures and environmental considerations would also play a crucial role in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
“N-(2-chlorophenyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-chlorophenyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide
- **this compound
- **this compound
Uniqueness
The uniqueness of “this compound” lies in its specific combination of ring structures and functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C19H20ClN7O |
---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide |
InChI |
InChI=1S/C19H20ClN7O/c1-12-22-23-17-6-7-18(24-27(12)17)25-8-13-10-26(11-14(13)9-25)19(28)21-16-5-3-2-4-15(16)20/h2-7,13-14H,8-11H2,1H3,(H,21,28) |
InChI Key |
PYTBFQJIPXQLBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)NC5=CC=CC=C5Cl |
Origin of Product |
United States |
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